N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide
Description
N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C21H21N3O3S3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[4-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C21H21N3O3S3/c1-12-5-10-17-16(11-12)18-19(21(3,4)23-17)28-29-20(18)22-14-6-8-15(9-7-14)30(26,27)24-13(2)25/h5-11,23H,1-4H3,(H,24,25) |
InChI Key |
KQYPBWTXROFEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide involves multiple steps. The starting materials typically include 4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalene and N-acetyl-benzenesulfonamide. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalene-1-thione
- 4,4,5,8-Tetramethyl-4,5-2H-2,3-dithia-5-aza-cyclopenta[a]naphthalene-1-thione
- 4,4-Dimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalene-1-thione
Uniqueness
N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research applications.
Biological Activity
N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Acetyl group : Enhances solubility and potential reactivity.
- Dihydro-dithia-aza-cyclopenta : Contributes to its structural complexity and biological interactions.
- Benzenesulfonamide moiety : Known for various biological activities.
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 392.54 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro studies : Showed inhibition of cancer cell proliferation in various lines, including breast and lung cancer cells.
- Mechanism of action : Involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Broad-spectrum efficacy : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 8 to 32 µg/mL against tested strains.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes crucial for disease progression:
| Enzyme Target | Inhibition Percentage | IC (µM) |
|---|---|---|
| JAK2 | 75% | 0.5 |
| ALK | 82% | 0.3 |
| EGFR | 70% | 0.6 |
These findings suggest that the compound could serve as a lead for developing targeted therapies against cancers driven by these enzymes.
Study 1: Anticancer Activity Evaluation
In a study published in MDPI, researchers synthesized derivatives of similar compounds and evaluated their anticancer properties. The leading compounds exhibited IC values ranging from 0.25 to 0.78 µM against various protein kinases involved in cancer proliferation . The study concluded that structural modifications could enhance efficacy.
Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial activity of related sulfonamide compounds. The study found that modifications to the sulfonamide group significantly influenced antimicrobial potency, with some derivatives showing enhanced activity against resistant bacterial strains.
The biological activity of this compound is thought to involve several mechanisms:
- Binding to target proteins : Docking studies suggest strong binding affinities with key proteins involved in cell signaling pathways related to cancer.
- Induction of oxidative stress : The compound may increase reactive oxygen species (ROS), leading to cellular damage in cancer cells.
- Interference with DNA replication : Similar compounds have been shown to disrupt DNA synthesis in rapidly dividing cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
